molecular formula C15H21ClN2O2 B592180 Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 769944-39-0

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B592180
CAS No.: 769944-39-0
M. Wt: 296.795
InChI Key: BYPYEMNCKKTEFT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate (CAS 769944-39-0) is a piperazine-based chemical building block of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. Piperazine carbamate scaffolds are recognized as privileged structures for creating covalent, selective inhibitors of serine hydrolases, a major class of enzymes . This compound serves as a key synthetic intermediate for tuning inhibitors against endocannabinoid system targets, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . The piperazine ring is a critical structural requirement for maintaining this inhibitory activity, as modifications to this six-membered ring have been shown to abolish potency . With a molecular formula of C15H21ClN2O2 and a molecular weight of 296.79 g/mol, it is supplied for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate safety precautions, as it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation .

Properties

IUPAC Name

tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPYEMNCKKTEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659466
Record name tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769944-39-0
Record name tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-chlorophenylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS 288251-85-4) Substituents: 4-Amino and 2-cyano groups. This contrasts with the chloro group in the target compound, which enhances lipophilicity but lacks hydrogen-bonding capacity .

tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (CAS 873697-59-7) Substituents: 3-Amino-5-fluorobenzyl. Impact: Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chlorine. The benzyl linkage adds conformational flexibility .

Heterocyclic Extensions

KuSaSch095 (17a) Structure: Integrates a thieno[2,3-b]pyridine core and a 4-chlorophenyl group. Activity: Exhibits antiplasmodial activity (IC₅₀ < 1 µM), attributed to the thieno-pyridine moiety’s planar structure enhancing target binding .

tert-Butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate Structure: Contains a hydroxypyridinone group. Activity: Functions as a prolyl hydroxylase inhibitor (e.g., Izilendustat), critical for hypoxia-inducible factor (HIF) stabilization .

Functional Group Modifications

Carbamate vs. Ester/Acetyl Groups

tert-Butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate (CAS 1144037-43-3) Structure: Phenoxyacetyl substitution. Impact: The ester group increases susceptibility to hydrolysis, reducing stability compared to the carbamate-protected target compound .

tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS 925437-87-2) Structure: Imidazothiazole substituent.

Heterocyclic Appendages

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

  • Synthesis : Derived from hydrazine acetylation and cyclization.
  • Utility : Oxadiazole rings are bioisosteres for ester groups, offering metabolic resistance and improved pharmacokinetics .

Physicochemical Properties

Compound Melting Point/Boiling Point Solubility Trends Reference
Target Compound No data available Likely low (chlorophenyl)
tert-Butyl 3-(4-triazolylphenyl) 58% isolated yield Moderate (polar triazole)
Indolylpropyl derivatives () M.p. 120–125°C Low (aromatic cores)

Biological Activity

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, with the CAS number 769944-39-0, is a synthetic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14H20ClN2O2
  • Molecular Weight: 284.77 g/mol

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential interaction with various receptors. The presence of the piperazine ring suggests possible activity as a central nervous system (CNS) agent, likely influencing serotonin and dopamine pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may possess antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) in vitro .
  • Anticancer Properties: Research has demonstrated that derivatives of piperazine compounds can induce apoptosis in cancer cells. This compound was found to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects: The compound's structure indicates potential as a CNS-active drug. It may modulate neurotransmitter systems, which could be beneficial for treating anxiety or depression-related disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study conducted on various piperazine derivatives, including this compound, showed significant antibacterial activity against both sensitive and resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
    Compound NameMIC (µg/mL)Bacterial Strain
    This compound32MRSA
    Control Antibiotic8MRSA
  • Anticancer Activity : In vitro assays revealed that the compound induced apoptosis in cancer cell lines through upregulation of pro-apoptotic proteins. The results indicated a dose-dependent increase in cell death .
    Concentration (µM)% Cell Viability
    1075
    2550
    5030
  • Neuropharmacological Assessment : Behavioral studies in animal models suggested anxiolytic effects when administered at specific dosages, indicating potential for further development as an anxiolytic agent .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with 4-chlorophenyl electrophiles (e.g., aryl halides) under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Boc protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperazine nitrogen, with deprotection using acids like HCl or trifluoroacetic acid (TFA) in later stages . Critical factors include:
  • Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .
  • Solvent selection (e.g., DMF for substitution reactions, toluene for coupling) .
  • Temperature control (e.g., 80–110°C for cross-coupling) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.46 ppm in CDCl₃ .
  • Mass spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₂ClN₂O₂: 309.1371) .
  • X-ray diffraction : Resolves crystal packing and stereochemistry, often using SHELX software for refinement .
  • FT-IR : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and aromatic C-Cl vibrations .

Q. What are the standard protocols for Boc group removal, and how do reaction conditions affect byproduct formation?

Boc deprotection is typically performed with:

  • TFA in dichloromethane (DCM) : Rapid cleavage at room temperature, but may require neutralization with NaHCO₃ .
  • HCl in dioxane : Yields the hydrochloride salt directly, useful for biological studies . Byproducts like tert-butyl cations can form under prolonged acidic conditions, necessitating short reaction times (<2 hours) and low temperatures (0–4°C) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or hydrogen bonding patterns?

SHELXL refines high-resolution X-ray data to model bond lengths, angles, and torsional strain. For example:

  • Hydrogen bonding networks : Intermolecular interactions (e.g., N-H···O=C) stabilize crystal packing, validated via Hirshfeld surface analysis .
  • Torsional angles : Deviations from ideal geometry (e.g., piperazine chair conformation) indicate steric strain from the 4-chlorophenyl substituent . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5–10 mol%) improve cross-coupling yields but increase cost .
  • Purification methods : Flash chromatography (e.g., ethyl acetate/hexane gradients) vs. recrystallization impacts purity and recovery .
  • Substrate accessibility : Steric hindrance from the 4-chlorophenyl group may reduce nucleophilic substitution efficiency, requiring optimized bases (e.g., NaH in DMF) .

Q. How does this compound act as a prolyl-hydroxylase inhibitor, and what in vitro assays validate its mechanism?

The tert-butyl 2-(4-chlorophenyl)piperazine moiety competitively inhibits prolyl-hydroxylase (PHD) by mimicking 2-oxoglutarate binding. Validation methods include:

  • Enzyme activity assays : Measure IC₅₀ values using recombinant PHD2 and HIF-1α substrate .
  • Cellular hypoxia models : Western blotting detects HIF-1α stabilization in HEK293T cells under normoxic conditions .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to PHD2’s active site .

Q. What computational or experimental approaches optimize substituent effects on piperazine ring reactivity?

  • DFT calculations : Predict electronic effects of substituents (e.g., 4-Cl vs. 4-F) on nucleophilicity .
  • Hammett studies : Correlate σ values of para-substituents with reaction rates in SNAr reactions .
  • SAR libraries : Synthesize analogs (e.g., 4-methylpiperazine, 4-cyanophenyl derivatives) to compare bioactivity .

Methodological Considerations

Q. How do solvent polarity and temperature influence regioselectivity in substitution reactions involving this compound?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring para-substitution on the chlorophenyl ring. Elevated temperatures (80–100°C) accelerate kinetics but may promote ortho-byproducts via radical pathways .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

  • Use Schlenk lines or gloveboxes for Pd-catalyzed steps .
  • Pre-dry solvents (e.g., molecular sieves for DCM) and reagents (e.g., LiAlH₄ for reductions) .
  • Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl before workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
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Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate

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